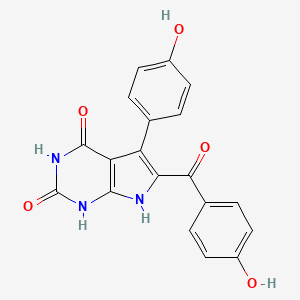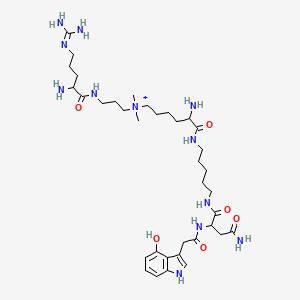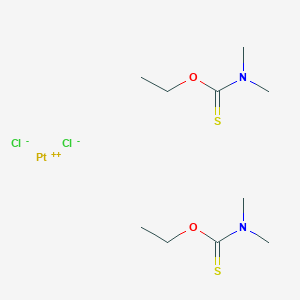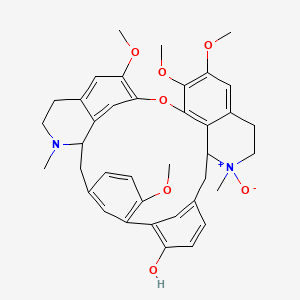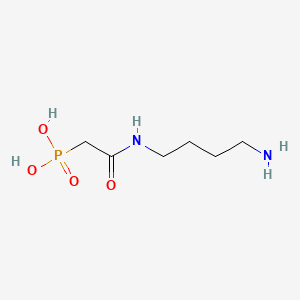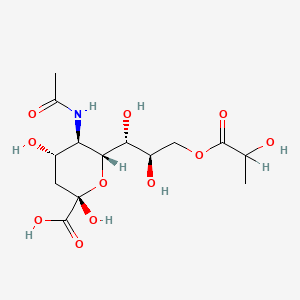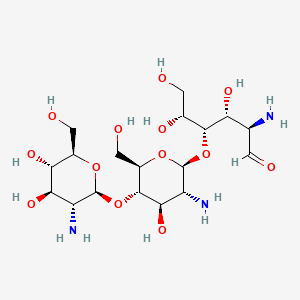
Chitintriose
描述
Synthesis Analysis
Chitin synthesis is a complex process involving the polymerization of N-acetyl-o-glucosamine, which is second only to cellulose in terms of global biomass production due to arthropods, particularly zooplankton. This process requires multifaceted cellular activities, from biotransformations of simple metabolites to polymer extrusion outside cell membranes. Despite extensive research, many aspects of chitin synthesis, such as enzyme involvement and regulation, remain partially understood (Cohen, 1987).
Molecular Structure Analysis
Chitin and chitosan molecules, including chitintriose, exhibit diverse structural configurations in aqueous solutions. Chitin chains typically adopt a 2-fold helix, stabilized by intramolecular hydrogen bonds and water molecule interactions. This stabilization is crucial for understanding both solubility and the conformational behavior of chitintriose in various environments (Franca et al., 2008).
Chemical Reactions and Properties
Chitin's functionality as a biopolymer is highlighted by its ability to undergo various controlled modification reactions, such as hydrolysis, deacetylation, and alkylation, to produce chitin derivatives including chitintriose. These modifications allow for the creation of molecules with well-defined structures and sophisticated molecular architectures for advanced functions (Kurita, 2001).
Physical Properties Analysis
The physical properties of chitin and its derivatives, including chitintriose, are significantly influenced by their chemical structure. Differential scanning calorimetry has been utilized to characterize these materials, indicating that their thermal behavior, solubility, and mechanical properties vary with the degree of acetylation and the presence of functional groups (Kittur et al., 2002).
Chemical Properties Analysis
Chitin's chemical versatility is evident in its ability to form chitintriose through enzymatic and chemical means. Its properties as a biopolymer enable it to engage in reactions that yield various derivatives with unique biological and chemical functions. This adaptability underscores chitin's role in producing materials with specific, desired properties (Kobayashi et al., 2006).
科学研究应用
-
Agriculture
- Chitinases are used to control chitin-containing insect pests, fungal pathogens, and nematodes .
- They are produced by bacteria for nutrition, energy, and to parasitize the chitinous hosts .
- The methods of application or experimental procedures involve the use of bacteria that produce chitinases .
- The results or outcomes obtained include the control of pests and pathogens, contributing to healthier crops .
-
Seafood Industry
- Chitinases have a role in the management of processing wastes which are mainly chitinous substances .
- They are used to break down the chitin present in the waste products and release simpler products .
- These simpler products can be further used to grow yeast and other microbes to generate Single Cell Proteins (SCP) .
- The results include the effective management of waste and the production of valuable products like SCP .
-
Biotechnology
- Chitinases are used to synthesize low molecular weight chitooligomers which are proven bioactive compounds with activities such as anti-tumor, antimicrobial, and immunity modulation .
- The methods involve the use of chitinases produced by bacteria .
- The results include the production of bioactive compounds with potential health benefits .
-
Food Industry
- In the food industry, the direct fermentation of seafood, such as crab and shrimp shells, using chitinolytic microorganisms has contributed to increased nutritional benefits through the enhancement of chitin degradation into chitooligosaccharides .
- These compounds have been demonstrated to improve human health through their antitumor, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties .
- Moreover, chitinase and chitinous materials are used in the food industry for other purposes, such as the production of single-cell proteins, chitooligosaccharides, N-acetyl d-glucosamines, biocontrol, functional foods, and various medicines .
-
Wastewater Treatment
-
Drug Delivery
-
Marine Waste Management
-
Biocontrol of Pathogenic Fungi and Harmful Insects
-
Production of Single-Cell Proteins
- Chitinases are used in the production of single-cell proteins .
- They are used to break down chitin present in the waste products and release simpler products, which can be further used to grow yeast and other microbes to generate single-cell proteins .
- The results include the effective production of single-cell proteins .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAVVSYNWHLVDB-UDAFUQIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319111 | |
| Record name | Chitotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chitotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chitintriose | |
CAS RN |
41708-93-4 | |
| Record name | Chitotriose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chitotriose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chitotriose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chitotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid](/img/structure/B1218254.png)

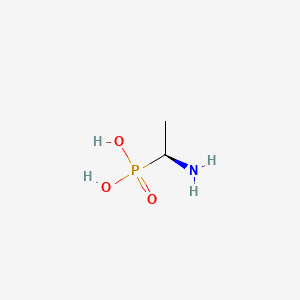
![But-2-enedioic acid;5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate](/img/structure/B1218257.png)
